![molecular formula C17H25N5O4 B2381520 2-(2-Ethoxyethyl)-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878411-25-7](/img/structure/B2381520.png)
2-(2-Ethoxyethyl)-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of purine and imidazole, both of which are aromatic heterocyclic organic compounds. Purines are biologically significant and form the basis of many important biomolecules like DNA and RNA. Imidazoles also have biological significance and are present in many important biomolecules, including the amino acid histidine and the biologically active molecule, histamine .
Molecular Structure Analysis
The compound contains a purine ring fused with an imidazole ring. The ethoxyethyl and methoxyethyl groups are likely to be attached to the nitrogen atoms in the rings .Chemical Reactions Analysis
The compound, due to the presence of the purine and imidazole rings, might undergo reactions typical of aromatic heterocycles, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the exact structure and the positions of the substituents. Generally, compounds with aromatic rings and ether groups (like the ethoxyethyl and methoxyethyl groups) are relatively stable and may have moderate polarity .Wissenschaftliche Forschungsanwendungen
Biomedical Applications
Antithrombotic Coatings for Medical Devices:Poly(methoxyethyl acrylate): (PMEA) is a biocompatible polymer that has garnered attention for its use as an antithrombotic coating on medical devices. For instance, it can be applied during the manufacturing of artificial hearts and lungs to prevent blood clot formation. Despite being a low-Tg (glass transition temperature) viscous polymer, PMEA’s antiplatelet properties make it valuable in reducing thrombosis risk .
Photophysical Studies
Fluorescent Properties: Researchers may investigate the photophysical properties of this compound. Its fluorescence behavior could be useful in labeling and imaging applications. Understanding its emission spectra and quantum yield could lead to applications in bioimaging or environmental monitoring.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-ethoxyethyl)-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4/c1-6-26-10-8-21-15(23)13-14(19(4)17(21)24)18-16-20(7-9-25-5)11(2)12(3)22(13)16/h6-10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFZZWHKCDNXJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C(=C(N3CCOC)C)C)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethoxyethyl)-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-Oxo-1H-pyridazin-3-yl)methyl]but-2-ynamide](/img/structure/B2381437.png)
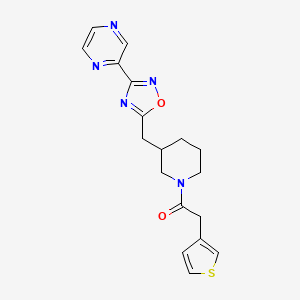
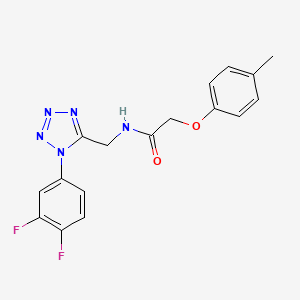
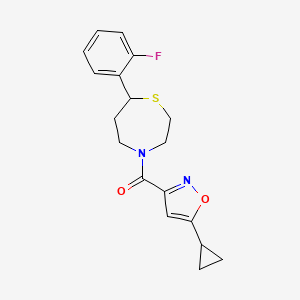
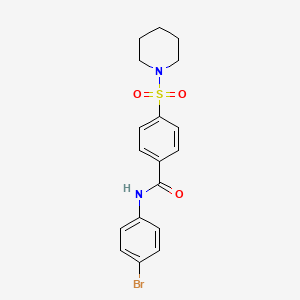
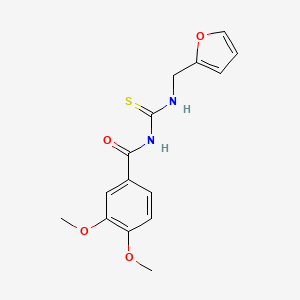

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide](/img/structure/B2381451.png)
![[1-(2-Methylpropyl)pyrazol-3-yl]methanamine;dihydrochloride](/img/structure/B2381452.png)
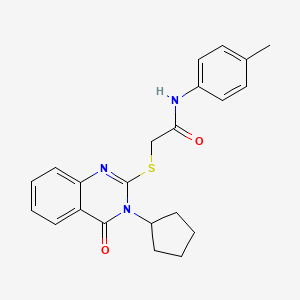

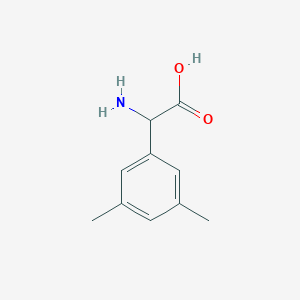
![N-[acetamido-(4-hexoxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B2381459.png)
